An In-depth Technical Guide to 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
An In-depth Technical Guide to 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, a novel spirocyclic compound of significant interest in modern medicinal chemistry. While specific experimental data for this exact diester is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the molecule's structure, nomenclature, predicted physicochemical properties, a proposed synthetic route based on established methodologies, and its potential applications, particularly in the context of drug discovery. The inherent value of the 6-azaspiro[2.5]octane scaffold in developing therapeutics with improved pharmacological profiles is a central theme of this analysis.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of contemporary drug development, there is a continuous drive to explore novel chemical space to identify molecules with enhanced therapeutic properties. Spirocycles, carbocyclic or heterocyclic ring systems fused at a single atom, have emerged as particularly valuable scaffolds.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures. This unique geometry allows for more precise spatial orientation of substituents, leading to improved target engagement and selectivity.
The 6-azaspiro[2.5]octane core, which forms the backbone of the title compound, is a prime example of a spirocyclic scaffold gaining traction in medicinal chemistry. Its structure is recognized for enhancing key pharmacokinetic and physicochemical properties of drug candidates, including metabolic stability, aqueous solubility, and lipophilicity (LogP).[1] Notably, the incorporation of such scaffolds has been shown to increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter correlated with a higher probability of clinical success.[1]
This guide focuses on a specific derivative, 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, providing a foundational understanding for its potential synthesis and application in research and development.
Molecular Structure and Nomenclature
The structure of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is characterized by a piperidine ring and a cyclopropane ring sharing a single quaternary carbon atom. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid functionality on the cyclopropane ring is present as an ethyl ester.
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IUPAC Name: 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
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Common Synonyms: 6-Boc-6-azaspiro[2.5]octane-1-carboxylic acid, Tert-butyl 1-carboxy-6-azaspiro[2.5]octane-6-carboxylate
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Molecular Formula: C₁₅H₂₅NO₄
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Molecular Weight: 283.36 g/mol
Physicochemical Properties
Direct experimental data for 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate are not widely published. However, we can predict its properties based on its structure and data from its carboxylic acid precursor.
| Property | Predicted Value/Observation | Rationale and Supporting Data |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on common observations of similar small molecule esters. |
| Boiling Point | Lower than the carboxylic acid precursor (392.1±35.0 °C at 760 mmHg) | Esters lack the ability to form strong intermolecular hydrogen bonds like carboxylic acids, resulting in lower boiling points.[2][3] The boiling point of the parent acid, 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid, is reported as 392.1±35.0 °C at 760 mmHg. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | The ester group can act as a hydrogen bond acceptor with water, but the overall hydrocarbon content will limit aqueous solubility.[3] |
| Stability | Stable under standard conditions. Sensitive to strong acids and bases which can hydrolyze the ester and Boc-protecting group. | General chemical stability of esters and Boc-protected amines. |
Synthesis and Experimental Protocols
The most direct and logical synthetic route to 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is via the esterification of its corresponding carboxylic acid precursor, 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.[4]
Proposed Synthetic Pathway: Fischer Esterification
The reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The use of excess ethanol helps to drive the equilibrium towards the formation of the ester product.[5]
Caption: Proposed synthesis of the target molecule via Fischer esterification.
Detailed Experimental Protocol (Prophetic)
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (1.0 eq).
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Reagent Addition: Add anhydrous ethanol (20-50 eq, serving as both reactant and solvent).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
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Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Workup:
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Cool the reaction mixture to room temperature.
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Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate.
Spectroscopic Analysis (Predicted)
While experimental spectra are not available, the ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the molecular structure and known chemical shift ranges.
Predicted ¹H NMR Spectrum
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~4.1 ppm (quartet, 2H): The -OCH₂- protons of the ethyl group, split by the adjacent methyl group.
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~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
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~1.2 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.
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Piperidine and Cyclopropane Protons: A series of multiplets in the upfield region, corresponding to the protons on the spirocyclic core.
Predicted ¹³C NMR Spectrum
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~170-175 ppm: Carbonyl carbon of the ethyl ester.
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~155 ppm: Carbonyl carbon of the Boc group.
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~80 ppm: Quaternary carbon of the tert-butyl group.
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~60 ppm: Methylene carbon (-OCH₂-) of the ethyl group.
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~28 ppm: Methyl carbons of the tert-butyl group.
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~14 ppm: Methyl carbon of the ethyl group.
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Other Aliphatic Carbons: Signals corresponding to the carbons of the piperidine and cyclopropane rings.
Predicted IR Spectrum
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~1730 cm⁻¹: A strong C=O stretching vibration for the ethyl ester.
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~1690 cm⁻¹: A strong C=O stretching vibration for the carbamate of the Boc group.
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~2850-2950 cm⁻¹: C-H stretching vibrations of the aliphatic groups.
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~1100-1300 cm⁻¹: C-O stretching vibrations.
Reactivity and Potential Applications
The chemical reactivity of 6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is primarily centered around its two functional groups: the ethyl ester and the Boc-protected amine.
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Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
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Boc-Deprotection: The Boc group can be readily removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to reveal the secondary amine. This free amine can then be used for further functionalization, such as amide bond formation or reductive amination.
The true value of this molecule lies in its utility as a building block in drug discovery. The 6-azaspiro[2.5]octane scaffold has been successfully incorporated into small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor, which are of interest for the treatment of type 2 diabetes and obesity.[6] The rigid spirocyclic core helps to position key pharmacophoric elements in a favorable orientation for receptor binding.
Caption: Reactivity and synthetic utility workflow of the title compound.
By deprotecting the amine and/or hydrolyzing the ester, researchers can use this molecule as a versatile scaffold to build more complex structures for screening in various biological assays.
Conclusion
6-Tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate represents a valuable, albeit not yet extensively characterized, building block for medicinal chemistry. Its spirocyclic core offers a rigid and three-dimensional framework that is increasingly sought after in the design of novel therapeutics. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic approach. The true potential of this molecule will be realized through its application in the synthesis of new chemical entities aimed at challenging biological targets.
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